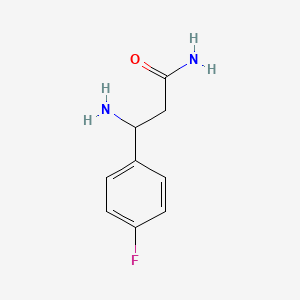

3-Amino-3-(4-Fluorophenyl)Propanamide

Description

Contextualization within Modern Chemical Research Paradigms

In the realm of contemporary chemical research, the exploration of novel chemical entities (NCEs) is a cornerstone of innovation, particularly in the pharmaceutical and agrochemical sectors. The design and synthesis of molecules like 3-Amino-3-(4-Fluorophenyl)Propanamide are driven by the pursuit of compounds with specific biological activities and improved pharmacokinetic profiles. The presence of both an aromatic system and a flexible aliphatic chain with key functional groups makes this compound a candidate for interaction with biological macromolecules.

Research into related structures, such as 3-amino-3-phenylpropionamide derivatives, has shown that this class of compounds can exhibit significant biological activity. For instance, certain derivatives have been investigated as potent ligands for opioid receptors, suggesting that the core scaffold of this compound could be a valuable starting point for the development of new therapeutic agents. The overarching paradigm is to synthesize libraries of related compounds and screen them for activity against various biological targets.

Theoretical Significance of Amide and Fluorophenyl Scaffolds in Chemical Synthesis

The chemical architecture of this compound is notable for two key structural motifs: the amide group and the fluorophenyl ring. Both of these are of profound theoretical and practical importance in modern chemical synthesis and drug design.

The Amide Scaffold: The propanamide portion of the molecule contains an amide linkage, which is one of the most fundamental functional groups in organic chemistry and biochemistry, forming the backbone of peptides and proteins. In medicinal chemistry, the amide bond is prized for its metabolic stability and its ability to participate in hydrogen bonding interactions with biological targets. The synthesis of amides is a well-established area of organic chemistry, with numerous methods available for their formation, offering synthetic accessibility to a wide range of derivatives.

Overview of Current Research Trajectories for Novel Chemical Entities

The development of novel chemical entities like this compound aligns with several key trajectories in modern chemical research. One major trend is the use of structure-based drug design, where computational modeling is used to predict the binding of small molecules to the active sites of biological targets. The structural features of this compound make it amenable to such in silico studies.

Another significant research direction is the exploration of chemical space through combinatorial chemistry and high-throughput screening. The synthesis of a library of analogs of this compound, with variations in the substituents on the phenyl ring or the amide nitrogen, could lead to the discovery of compounds with novel biological activities.

Furthermore, there is a growing interest in the development of compounds that can modulate complex biological pathways. The combination of a rigid aromatic group and a flexible aliphatic chain in this compound provides a molecular framework that could potentially interact with a variety of protein targets. Future research on this and similar molecules will likely involve a multidisciplinary approach, combining synthetic chemistry, computational modeling, and biological evaluation to uncover their therapeutic potential.

Interactive Data Table: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C9H11FN2O |

| Molecular Weight | 182.19 g/mol |

| CAS Number (R-enantiomer) | 1306918-42-2 bldpharm.com |

| CAS Number (S-enantiomer hydrochloride) | 1384435-44-2 americanelements.combldpharm.com |

Interactive Data Table: Structural Information

| Feature | Description |

|---|---|

| Core Scaffold | Propanamide |

| Key Substituents | 3-Amino, 3-(4-Fluorophenyl) |

| Functional Groups | Amide, Primary Amine, Phenyl Fluoride (B91410) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(4-fluorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSZVUCCALYNSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 3 4 Fluorophenyl Propanamide

Retrosynthetic Dissection and Precursor Identification for 3-Amino-3-(4-Fluorophenyl)Propanamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis identifies several key disconnections that suggest logical precursors.

The primary disconnection points are the C-N bond at the chiral center and the C-C bonds of the propanamide backbone. This leads to the identification of several potential starting materials:

Disconnection of the C(amino)-C(phenyl) bond: This suggests a strategy involving the attachment of an aminopropanamide unit to a 4-fluorophenyl group.

Disconnection of the amide C-N bond: This points to a final amidation step of a corresponding carboxylic acid or ester.

Disconnection of the Cα-Cβ bond: This suggests building the carbon chain from a two-carbon and a one-carbon fragment.

Based on these disconnections, the key precursors for the synthesis of this compound can be identified.

Table 1: Potential Precursors for this compound

| Precursor Name | Chemical Structure | Rationale |

|---|---|---|

| 4-Fluorobenzaldehyde (B137897) | C₇H₅FO | Provides the 4-fluorophenyl group and the benzylic carbon. |

| Malonic Acid Derivatives | e.g., CH₂(CO₂Et)₂ | Source for the two-carbon unit of the propanamide backbone. |

| Cyanoacetic Acid Derivatives | e.g., CNCH₂CO₂Et | Can be used to build the backbone and introduce the amide functionality via the nitrile group. |

| Ammonia (B1221849) or Ammonia Source | NH₃ | Provides the amino group and the amide nitrogen. |

Development and Optimization of Synthetic Pathways for this compound

The synthesis of this compound can be achieved through various pathways, which can be broadly categorized as direct or stepwise approaches.

Direct Synthesis Approaches

Direct synthesis aims to construct the molecule in a single or a few convergent steps. One common strategy for β-amino amides is a variation of the Mannich reaction or the Strecker synthesis. For instance, a three-component reaction involving 4-fluorobenzaldehyde, malononitrile, and an ammonia source could theoretically yield a related precursor that can be converted to the target compound. Another approach involves the reaction of an imine, derived from 4-fluorobenzaldehyde, with a suitable enolate. nih.gov

Stepwise Elaboration Strategies

Stepwise strategies involve the sequential construction of the molecule, which often allows for better control and purification of intermediates. A plausible stepwise synthesis is outlined below:

Knoevenagel Condensation: 4-Fluorobenzaldehyde is reacted with a malonic acid derivative, such as diethyl malonate, in the presence of a base like piperidine (B6355638) to form an intermediate benzylidenemalonate.

Michael Addition of Nitrogen: A nitrogen nucleophile is added to the activated double bond. This can be achieved using ammonia or a protected amine.

Partial Hydrolysis and Decarboxylation: One of the ester groups is selectively hydrolyzed and the resulting carboxylic acid is decarboxylated to yield a β-amino ester.

Amidation: The remaining ester group is converted to the primary amide, yielding this compound.

An alternative stepwise route could begin with 4-fluorocinnamic acid, which is then subjected to an aminohalogenation or aziridination sequence, followed by ring-opening and amidation.

Enantioselective Synthesis of Chiral Isomers of this compound

The carbon atom bearing the amino and 4-fluorophenyl groups is a stereocenter, meaning the compound exists as a pair of enantiomers. Enantioselective synthesis is crucial for producing a single, desired isomer. rsc.org This is typically achieved using asymmetric catalysis or chiral auxiliaries.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis employs a small amount of a chiral catalyst to induce a high degree of stereoselectivity in a chemical reaction. umontreal.ca For the synthesis of chiral β-amino acids and their derivatives, asymmetric hydrogenation of a prochiral enamine or enamide precursor is a powerful strategy.

A suitable precursor, such as an N-acetylated dehydroamino acid derivative, can be hydrogenated using a chiral transition metal catalyst (e.g., Rhodium or Iridium) complexed with a chiral phosphine (B1218219) ligand. The choice of catalyst and ligand is critical for achieving high enantiomeric excess (ee).

Table 2: Representative Chiral Catalysts for Asymmetric Hydrogenation

| Catalyst/Ligand System | Typical Substrate | Expected Outcome |

|---|---|---|

| Rh-(R,R)-DuPhos | N-Acyl-β-aminoacrylate ester | High ee (>95%) for the (R)-amino ester |

| Ru-(S)-BINAP | β-Ketoester | High ee for the β-hydroxy ester, a precursor to the β-amino compound |

Chiral Auxiliary-Mediated Approaches to this compound

This method involves covalently attaching a chiral molecule, known as a chiral auxiliary, to a substrate. wikipedia.org The auxiliary directs the stereochemical outcome of a subsequent reaction and is removed afterward.

A common approach involves using an Evans oxazolidinone auxiliary. The synthesis could proceed as follows:

Acylation: The chiral auxiliary is acylated with a derivative of 4-fluorocinnamic acid.

Stereoselective Conjugate Addition: A nitrogen nucleophile (e.g., from lithium hexamethyldisilazide followed by an electrophilic nitrogen source) is added to the α,β-unsaturated system. The bulky auxiliary blocks one face of the molecule, forcing the nucleophile to attack from the opposite face, thus establishing the stereocenter.

Cleavage of the Auxiliary: The chiral auxiliary is cleaved under specific conditions (e.g., hydrolysis with lithium hydroxide) to release the chiral β-amino acid, which can then be converted to the target propanamide. The auxiliary can often be recovered and reused. wikipedia.org

Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Typical Diastereoselectivity |

|---|---|---|

| Evans Oxazolidinones | Aldol, Alkylation, Conjugate Addition | >99:1 dr |

| Oppolzer's Camphorsultam | Aldol, Diels-Alder, Conjugate Addition | >98:2 dr |

| Pseudoephedrine Amide | Alkylation | >95:5 dr |

Diastereoselective Synthesis for Stereochemical Control

The creation of specific stereoisomers of this compound necessitates synthetic routes that offer high levels of diastereoselectivity. This is often achieved through catalyst-controlled processes or by using chiral auxiliaries. Key methodologies that can be applied to the synthesis of this target molecule include asymmetric hydrogenation and organocatalytic Mannich-type reactions.

One prominent strategy for introducing the desired stereochemistry is the rhodium-catalyzed asymmetric hydrogenation of a suitable prochiral precursor, such as a β-amido-α,β-unsaturated amide. The use of chiral phosphine ligands, such as DuanPhos, in conjunction with a rhodium catalyst has proven effective in delivering chiral β-amino amides with two adjacent stereocenters in high yields and enantioselectivities. researchgate.net For the synthesis of this compound, a potential precursor would be an unsaturated amide derived from 4-fluorocinnamic acid. The hydrogenation of the carbon-carbon double bond, guided by the chiral catalyst, would establish the stereochemistry at the C-3 position.

Another powerful approach is the organocatalytic asymmetric Mannich reaction . This reaction involves the addition of a nucleophile, such as a silyl (B83357) ketene (B1206846) acetal, to an imine derived from 4-fluorobenzaldehyde. Chiral bifunctional organocatalysts, for instance, those based on thiourea (B124793) or cinchona alkaloids, can effectively control the stereochemical outcome of the reaction, leading to the formation of the desired β-amino ester with high enantioselectivity. acs.orgmdpi.com Subsequent amidation of the ester would yield the target this compound. The catalyst's ability to activate both the imine and the nucleophile through hydrogen bonding is crucial for achieving high stereocontrol. acs.org

Biocatalysis also offers a highly selective method for obtaining chiral β-amino acids and their derivatives. Enzymes such as transaminases can be employed in the kinetic resolution of racemic β-amino esters or in the asymmetric amination of a corresponding β-keto ester. mdpi.com This approach benefits from the high stereospecificity of enzymes, often leading to products with excellent enantiomeric excess under mild reaction conditions.

The table below summarizes plausible diastereoselective approaches for the synthesis of this compound, based on methodologies reported for analogous compounds.

| Method | Catalyst/Reagent | Precursor | Key Features |

| Asymmetric Hydrogenation | Rhodium/Chiral Phosphine Ligand (e.g., DuanPhos) | β-(acylamino)-α,β-unsaturated amide | High yields and enantioselectivities for the formation of two contiguous chiral centers. |

| Organocatalytic Mannich Reaction | Chiral Thiourea or Cinchona Alkaloid Catalyst | Imine of 4-fluorobenzaldehyde and a silyl ketene acetal | Convergent synthesis with high enantiocontrol through dual activation by the catalyst. |

| Biocatalytic Resolution/Amination | Transaminase or Lipase | Racemic β-amino ester or β-keto ester | High enantioselectivity under mild, environmentally friendly conditions. |

Sustainable and Green Chemistry Applications in this compound Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact. For the production of this compound, this involves the use of solvent-free processes, maximizing atom economy, and developing environmentally benign catalysts.

Traditional amide bond formation often relies on coupling agents that generate significant amounts of waste, leading to poor atom economy. rsc.org The development of catalytic direct amidation methods is a key goal in green chemistry. For the final step in the synthesis of this compound, which is the formation of the primary amide, solvent-free approaches can be considered.

One such method involves the direct heating of a mixture of the corresponding carboxylic acid (3-amino-3-(4-fluorophenyl)propanoic acid) and urea (B33335) in the presence of a catalyst like boric acid. rsc.org This procedure is simple, efficient, and avoids the use of hazardous solvents, with the only byproduct being ammonia and carbon dioxide. Another approach is the use of methoxysilanes as coupling agents in a solvent-free, one-pot synthesis, which can proceed in the presence of air and moisture, offering operational simplicity. researchgate.net

The concept of atom economy is central to green synthesis. Reactions that incorporate the maximum number of atoms from the reactants into the final product are considered highly atom-economical. Catalytic hydrogenations, for example, are highly atom-economical as they involve the addition of a hydrogen molecule across a double bond. In contrast, methods that use stoichiometric activating agents and protecting groups, which are later removed, have lower atom economy.

The following table highlights green chemistry considerations for the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis |

| Solvent-Free Conditions | Direct amidation of the corresponding carboxylic acid with urea or using silane (B1218182) coupling agents without a solvent medium. |

| Atom Economy | Utilizing catalytic methods like asymmetric hydrogenation which have high atom economy. Avoiding stoichiometric reagents and protecting groups where possible. |

| Use of Renewable Feedstocks | While not directly applicable to the core synthesis, biocatalytic routes often use renewable resources and operate in aqueous media. |

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For the asymmetric synthesis of this compound, research focuses on both metal-based and organic catalysts that are effective at low loadings and can be recovered and reused.

Organocatalysts , such as those derived from natural products like cinchona alkaloids, are particularly attractive from a green chemistry perspective. mdpi.com They are metal-free, often biodegradable, and can catalyze reactions with high stereoselectivity. The development of immobilized organocatalysts on solid supports is an active area of research, aiming to simplify product purification and catalyst recycling.

In the realm of metal catalysis , the focus is on using earth-abundant and less toxic metals. While rhodium is highly effective for asymmetric hydrogenation, its cost and toxicity are drawbacks. Research into catalysts based on more abundant metals like iron is ongoing. nih.gov Furthermore, the design of ligands that allow for very low catalyst loadings (high turnover numbers) minimizes the amount of metal waste.

Biocatalysis represents a pinnacle of environmentally benign synthesis. Enzymes are highly efficient, operate under mild conditions (aqueous environment, ambient temperature and pressure), and are biodegradable. rsc.orgnih.gov The use of engineered enzymes, such as evolved transaminases or lipases, can provide highly specific and sustainable routes to chiral molecules like this compound. nih.gov

The table below provides an overview of catalyst types and their green chemistry advantages for the synthesis of the target compound.

| Catalyst Type | Examples | Green Chemistry Advantages |

| Chiral Metal Complexes | Rhodium-DuanPhos | High efficiency and selectivity at low catalyst loadings. |

| Organocatalysts | Cinchona alkaloid-derived thioureas | Metal-free, often derived from natural products, biodegradable. |

| Biocatalysts | Transaminases, Lipases | Operate in water under mild conditions, highly selective, biodegradable, derived from renewable resources. |

Advanced Structural Elucidation and Analytical Characterization of 3 Amino 3 4 Fluorophenyl Propanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of 3-Amino-3-(4-Fluorophenyl)Propanamide

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity and spatial arrangement of atoms in this compound.

A full suite of 2D NMR experiments would be required for a complete assignment of the ¹H and ¹³C chemical shifts.

¹H-¹H Correlated Spectroscopy (COSY): This experiment would reveal the proton-proton coupling network. Key correlations would be expected between the methine proton (H3) and the diastereotopic methylene (B1212753) protons (H2a, H2b). The aromatic protons would show a characteristic AA'BB' system, with couplings between adjacent protons on the fluorophenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton directly to the carbon it is attached to. It would allow for the unambiguous assignment of the methine (C3), methylene (C2), and aromatic carbons based on their attached proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals longer-range (2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular skeleton. For instance, correlations would be expected from the amide protons (-NH₂) to the carbonyl carbon (C1), and from the methine proton (H3) to the aromatic carbons C4 and C5/C9.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing insights into the molecule's preferred conformation. NOESY correlations between the methine proton (H3) and the ortho-protons of the fluorophenyl ring (H5, H9) would be anticipated.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected COSY Correlations (¹H-¹H) | Expected HMBC Correlations (¹H-¹³C) |

| 1 (-C=O) | - | ~175 | - | H2a, H2b, Amide-NH₂ |

| 2 (-CH₂-) | ~2.5 (diastereotopic) | ~45 | H3 | C1, C3, C4 |

| 3 (-CH-) | ~4.2 | ~55 | H2a, H2b | C1, C2, C4, C5, C9 |

| 4 (Ar-C) | - | ~138 | - | H3, H5, H9 |

| 5, 9 (Ar-CH) | ~7.3 | ~128 | H6, H8 | C3, C4, C7 |

| 6, 8 (Ar-CH) | ~7.1 | ~115 | H5, H9 | C4, C7 |

| 7 (Ar-C-F) | - | ~162 (d, ¹JCF ≈ 245 Hz) | - | H6, H8 |

| Amide (-NH₂) | ~7.0, ~7.5 (broad) | - | - | C1 |

| Amino (-NH₂) | ~1.8 (broad) | - | - | C2, C3 |

The single bonds in the propanamide backbone allow for considerable rotational freedom. Dynamic NMR (DNMR) studies, conducted over a range of temperatures, could provide insight into the energy barriers between different rotational isomers (rotamers). For example, restricted rotation around the C3-C4 bond could lead to broadening of the aromatic signals at lower temperatures. Similarly, the interconversion of conformers around the C2-C3 bond could be monitored, providing thermodynamic data on the stability of different spatial arrangements of the amino and amide groups.

Mass Spectrometry (MS) for Comprehensive Structural Assignment of this compound

Mass spectrometry provides vital information on the molecular weight and elemental composition of the molecule, while tandem MS reveals its structural components through controlled fragmentation.

HRMS would be used to determine the exact mass of the protonated molecule, [M+H]⁺. For this compound (C₉H₁₁FN₂O), the expected monoisotopic mass is 182.0855 u. An HRMS measurement confirming this mass to within a few parts per million (ppm) would validate the elemental formula, distinguishing it from any other combination of atoms with the same nominal mass.

In MS/MS analysis, the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint of the molecule's structure. Key fragmentation pathways for this compound would likely involve:

Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary amines, leading to a significant fragment ion.

Loss of the Amide Group: Cleavage of the propanamide side chain.

Formation of a Benzylic Cation: Cleavage of the C2-C3 bond would be expected to produce a stable fluorophenylmethaniminium ion, [C₇H₇FN]⁺, which would be a prominent peak in the spectrum.

Table 2: Predicted MS/MS Fragmentation for Protonated this compound ([C₉H₁₂FN₂O]⁺)

| Fragment m/z (Predicted) | Proposed Structure / Neutral Loss |

| 183.0933 | [M+H]⁺ |

| 166.0668 | [M+H - NH₃]⁺ |

| 124.0559 | [M+H - CH₃NO - NH₃]⁺ or [C₈H₇FO]⁺ |

| 109.0400 | [C₇H₆F]⁺ (Fluorotropylium ion) |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing confirmation of its functional groups.

IR Spectroscopy: Would clearly show characteristic absorptions for the N-H stretches of the primary amine and primary amide groups (typically in the 3200-3400 cm⁻¹ region). A strong absorption corresponding to the C=O stretch of the amide would be prominent around 1650 cm⁻¹. The C-F bond of the fluorophenyl group would exhibit a strong, sharp absorption in the 1150-1250 cm⁻¹ range.

Raman Spectroscopy: While N-H and O-H bonds are weak Raman scatterers, the aromatic ring C=C stretching vibrations (around 1600 cm⁻¹) would produce strong signals. The symmetric "ring breathing" mode of the para-substituted phenyl ring would also be a characteristic and intense peak, making Raman spectroscopy particularly useful for analyzing the aromatic portion of the molecule.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Amine/Amide (-NH₂) | N-H Stretch | 3400-3200 (two bands) | Weak |

| Amide (-C=O) | C=O Stretch | 1680-1640 (strong) | Moderate |

| Amide | N-H Bend | 1640-1550 | Weak |

| Aromatic Ring | C=C Stretch | ~1600, ~1500 | Strong |

| Aromatic Ring | C-H Stretch | >3000 | Moderate |

| Aliphatic Chain | C-H Stretch | 2960-2850 | Moderate |

| Aromatic C-F | C-F Stretch | 1250-1150 (strong) | Weak |

X-ray Crystallography for Solid-State Structural Determination of this compound

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method would provide an unambiguous determination of the molecular structure of this compound in the solid state, including bond lengths, bond angles, and the conformation of the molecule.

The process involves growing a single, high-quality crystal of the compound. This crystal is then exposed to a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, revealing the complete molecular structure.

| Crystallographic Parameter | Description | Typical Information Obtained for a Similar Compound |

| Crystal System | The symmetry of the unit cell. | Monoclinic |

| Space Group | The set of symmetry operations for the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 10.12 Å, b = 5.43 Å, c = 18.76 Å, β = 98.5° |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, C-F). | C-F: ~1.35 Å, Aromatic C-C: ~1.39 Å |

| Bond Angles | The angles formed by three connected atoms. | C-C-C in phenyl ring: ~120° |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. | Describes the rotation around single bonds. |

Note: The data in this table is illustrative for a small organic molecule and does not represent actual experimental data for this compound.

Chiral Analytical Methodologies for Enantiomeric Purity Assessment

As this compound possesses a chiral center at the carbon atom bonded to the amino group and the 4-fluorophenyl group, it exists as a pair of enantiomers. The assessment of enantiomeric purity is crucial in many applications, particularly in the pharmaceutical industry, as different enantiomers can exhibit distinct biological activities.

Chiral chromatography is the most widely used technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

High-Performance Liquid Chromatography (HPLC): In chiral HPLC, a solution of the racemic mixture is passed through a column packed with a CSP. The differential interaction between the enantiomers and the CSP causes one enantiomer to travel through the column faster than the other, resulting in their separation. The separated enantiomers are then detected as they exit the column, typically by UV absorbance, allowing for the determination of the enantiomeric excess (ee) or enantiomeric ratio.

Common types of CSPs used for the separation of chiral amines and amino acid derivatives include polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) and protein-based phases. For a compound like this compound, a normal-phase or reversed-phase chiral HPLC method would be developed. The choice of mobile phase and CSP would be optimized to achieve baseline separation of the enantiomers. While specific chromatograms for this compound are not available, the table below illustrates typical parameters for a chiral HPLC separation of a similar analyte.

| HPLC Parameter | Description | Illustrative Conditions for a Chiral Amine |

| Chiral Stationary Phase | The type of chiral column used. | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | The solvent system that carries the sample through the column. | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min |

| Detection | The method used to detect the separated enantiomers. | UV at 254 nm |

| Retention Times | The time it takes for each enantiomer to pass through the column (tR1, tR2). | tR1 = 8.5 min, tR2 = 10.2 min |

| Resolution (Rs) | A measure of the degree of separation between the two enantiomeric peaks. | > 1.5 (baseline separation) |

Note: The data in this table is for illustrative purposes and does not represent actual experimental data for this compound.

Gas Chromatography (GC): Chiral GC can also be employed for enantiomeric separation, often after derivatization of the analyte to increase its volatility. The amino group of this compound could be derivatized, for example, with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral GC column, or the derivatized or underivatized compound could be analyzed on a chiral GC column.

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is particularly valuable for determining the absolute configuration (R or S) of enantiomers.

Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. The spectrum consists of positive and/or negative peaks (Cotton effects) at specific wavelengths corresponding to the electronic transitions of the molecule's chromophores. For this compound, the 4-fluorophenyl group and the amide carbonyl group are the primary chromophores that would give rise to CD signals.

To determine the absolute configuration, the experimental CD spectrum of an enantiomer is compared to a theoretically calculated spectrum. The theoretical CD spectrum is calculated using quantum chemical methods (e.g., Time-Dependent Density Functional Theory, TD-DFT) for a known configuration (e.g., the R-enantiomer). If the experimental spectrum of an enantiomer matches the calculated spectrum for the R-configuration, then that enantiomer is assigned the R-configuration.

While an experimental CD spectrum for this compound is not available in the literature, the table below indicates the type of data that would be obtained.

| CD Spectroscopy Parameter | Description | Hypothetical Data for an Enantiomer |

| Wavelength (λ) | The wavelength of the circularly polarized light. | 210 - 300 nm |

| Molar Ellipticity ([θ]) | The intensity of the CD signal, normalized for concentration and path length. | [θ]₂₂₀ = +1.5 x 10⁴ deg·cm²·dmol⁻¹[θ]₂₆₅ = -0.8 x 10⁴ deg·cm²·dmol⁻¹ |

| Cotton Effect | The characteristic positive or negative peaks in the CD spectrum. | Positive Cotton effect around 220 nm, negative Cotton effect around 265 nm |

Note: The data in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental data for this compound.

Computational Chemistry and Molecular Modeling of 3 Amino 3 4 Fluorophenyl Propanamide

Quantum Mechanical (QM) Studies on 3-Amino-3-(4-Fluorophenyl)Propanamide

Quantum mechanical studies are fundamental in elucidating the intrinsic properties of a molecule, governed by its electronic structure. These methods, derived from the principles of quantum mechanics, offer a detailed description of electron distribution and its implications for molecular stability and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. aps.orgmdpi.com It provides a framework to predict various properties, including molecular orbital energies, charge distribution, and chemical reactivity. For this compound, DFT calculations can reveal key electronic parameters.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability. A larger gap suggests higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution across the molecule. These maps are valuable for predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the propanamide group and the fluorine atom, indicating regions prone to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the amino group.

Table 1: Theoretical DFT-Calculated Electronic Properties for a Representative Aromatic Amide

| Property | Predicted Value | Significance |

| HOMO Energy | (Value in eV) | Electron donating ability |

| LUMO Energy | (Value in eV) | Electron accepting ability |

| HOMO-LUMO Gap | (Value in eV) | Chemical stability and reactivity |

| Dipole Moment | (Value in Debye) | Polarity and intermolecular interactions |

Note: Specific values for this compound require dedicated DFT calculations, which are not available in the public domain. The table represents the type of data that would be generated.

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the stable arrangements of its atoms and the energy barriers between these conformations. acs.org

Due to the presence of several rotatable bonds, the molecule can adopt various conformations. chemscene.com Energy minimization calculations, often performed using DFT or other quantum mechanical methods, are employed to find the most stable conformers, which correspond to the lowest energy states. scirp.org The presence of the fluorophenyl group and the propanamide side chain will influence the preferred conformations due to steric and electronic effects. nih.gov Intramolecular hydrogen bonding may also play a role in stabilizing certain conformations. scirp.org

Understanding the conformational landscape is crucial for predicting how the molecule might bind to a biological target. The lowest energy conformer is not always the bioactive conformation; however, the energy difference between various stable conformers can provide insights into the molecule's flexibility and the energetic cost of adopting a specific binding pose.

Molecular Dynamics (MD) Simulations of this compound and its Interactions

Molecular dynamics simulations offer a way to study the dynamic behavior of molecules over time. frontiersin.orgnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions and interactions.

The solvent environment can significantly influence the conformation and properties of a molecule. MD simulations are particularly well-suited to study these effects. By simulating this compound in a box of explicit solvent molecules (e.g., water), one can observe how the solvent affects its conformational preferences and dynamics. scirp.org

A primary application of MD simulations in drug discovery is to study the interactions between a small molecule and a biological target, such as a protein. mdpi.com If a potential protein target for this compound is identified, MD simulations can be used to model their interaction.

This process, often initiated with a molecular docking pose, allows for the refinement of the binding mode and the calculation of binding free energies. The simulation can reveal the key amino acid residues involved in the interaction, the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking), and the stability of the ligand-protein complex over time. mdpi.com These theoretical studies can provide valuable hypotheses about the molecule's mechanism of action and guide the design of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. unict.it For derivatives of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

The general workflow for building a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), involves several steps:

Data Set Preparation: A set of molecules with known biological activities is required.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.

Calculation of Molecular Descriptors: Steric and electrostatic fields (for CoMFA) or other similarity indices are calculated for each molecule.

Model Building and Validation: Statistical methods, such as Partial Least Squares (PLS), are used to correlate the descriptors with the biological activity. The model is then validated to ensure its predictive power. rsc.org

The resulting QSAR model can be visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease biological activity. This provides a rational basis for the design of new derivatives with improved properties. rsc.org

Structure Activity Relationship Sar and Structural Modification Studies of 3 Amino 3 4 Fluorophenyl Propanamide Derivatives

Rational Design Principles for Novel 3-Amino-3-(4-Fluorophenyl)Propanamide Analogues

The design of novel analogues of this compound is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. Key strategies include bioisosteric replacement and the introduction of conformational constraints.

Bioisosteric Replacement Strategies

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the goal of enhancing the desired biological activity or mitigating unwanted side effects. In the context of this compound analogues, this can be applied to the amine, amide, and fluorophenyl moieties.

For instance, the primary amine could be replaced with secondary or tertiary amines to modulate basicity and lipophilicity. The amide functional group, a critical hydrogen bonding participant, can be altered to other hydrogen bond donors and acceptors, or its metabolic stability can be enhanced by N-methylation. The fluorine atom on the phenyl ring, which significantly influences the electronic properties and metabolic stability of the molecule, could be replaced with other halogens (Cl, Br) or small electron-withdrawing groups (CN, CF3) to fine-tune interactions with biological targets.

Exploration of Conformational Constraints

Introducing conformational constraints into a flexible molecule like this compound can lock it into a bioactive conformation, thereby increasing affinity for its target and potentially improving selectivity. This can be achieved by incorporating the rotatable bonds into cyclic structures. For example, the propanamide backbone could be cyclized to form a lactam, or the amine and a portion of the backbone could be incorporated into a piperidine (B6355638) or other heterocyclic ring. Such modifications reduce the entropic penalty upon binding to a receptor.

Synthetic Pathways for Key this compound Derivatives

The synthesis of this compound and its derivatives typically starts from the corresponding β-amino acid, 3-amino-3-(4-fluorophenyl)propionic acid. A common synthetic route involves the reaction of 4-fluorobenzaldehyde (B137897) with malonic acid and ammonium (B1175870) acetate (B1210297) in a refluxing alcoholic solvent, such as ethanol, to yield the desired 3-amino-3-(4-fluorophenyl)propionic acid. google.com

Once the β-amino acid is obtained, it can be converted to the corresponding propanamide through standard peptide coupling reactions. This involves activating the carboxylic acid, for example with a carbodiimide (B86325) reagent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by reaction with ammonia (B1221849) or a primary or secondary amine to form the desired primary, secondary, or tertiary amide, respectively. Protection of the amino group with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group, may be necessary during the amide formation step to prevent side reactions. The protecting group can then be removed under appropriate conditions to yield the final this compound derivative.

Analysis of Structural Determinants Influencing Biochemical Interactions (In Vitro Context)

The biochemical interactions of this compound derivatives are critically dependent on the interplay of its key structural features: the amine and amide moieties, and the substituted fluorophenyl ring.

Role of the Amine and Amide Moieties

The primary amine group in this compound is typically protonated at physiological pH, allowing it to form ionic bonds or hydrogen bonds with negatively charged residues, such as aspartate or glutamate, in a protein's active site. The basicity of this amine can be modulated by substitution, which in turn can affect the strength of these interactions.

The amide functional group is a crucial hydrogen bond donor and acceptor. lumenlearning.comlibretexts.org The N-H of a primary or secondary amide can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions are vital for the specific recognition and binding of the molecule to its biological target. Modification of the amide, for instance by N-alkylation to a tertiary amide, removes the hydrogen bond donating capability and can significantly impact binding affinity.

Impact of Substitutions on the Fluorophenyl Ring

The 4-fluorophenyl group plays a significant role in the molecule's interaction with its target, often through hydrophobic and aromatic interactions, such as pi-stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The fluorine atom at the para position has a profound effect on the electronic properties of the phenyl ring. As a highly electronegative atom, it withdraws electron density from the ring, which can influence the strength of aromatic interactions. researchgate.netnih.gov

Furthermore, the fluorine substituent can block a potential site of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of the compound. The position and nature of substituents on the phenyl ring are critical determinants of biological activity. For example, moving the fluorine to the ortho or meta position, or introducing additional substituents, can drastically alter the binding affinity and selectivity of the molecule by changing its electronic distribution and steric profile.

Below is an interactive data table summarizing the hypothetical structure-activity relationships of some this compound derivatives based on general medicinal chemistry principles.

| Compound ID | R1 (Amine) | R2 (Amide) | Phenyl Ring Substitution | Predicted Activity |

| 1 | H | H | 4-F | Baseline |

| 2 | CH₃ | H | 4-F | Potentially altered basicity and lipophilicity |

| 3 | H | CH₃ | 4-F | Loss of H-bond donor, potential steric clash |

| 4 | H | H | 2,4-di-F | Altered electronics and steric profile |

| 5 | H | H | 4-Cl | Similar electronics to F, but larger size |

| 6 | H | H | 4-CN | Stronger electron-withdrawing effect than F |

Lack of Publicly Available Data Precludes Detailed Analysis of Stereochemical Investigations for this compound Derivatives

Despite a comprehensive search of scientific literature and databases, no specific research findings detailing the stereochemical investigations of this compound derivatives are publicly available. While the existence of its stereoisomers, namely the (3R) and (3S) enantiomers, is acknowledged in chemical supplier databases, dedicated studies comparing their biological activities could not be located.

The crucial role of stereochemistry in determining the pharmacological profile of drug candidates is a well-established principle in medicinal chemistry. The spatial arrangement of atoms in a molecule can significantly influence its interaction with biological targets, leading to differences in efficacy, potency, and safety between stereoisomers. However, for the specific compound this compound and its derivatives, there is a conspicuous absence of published research exploring these stereochemical aspects.

Consequently, it is not possible to provide a detailed analysis, including research findings and comparative data tables, on the structure-activity relationship (SAR) and structural modification studies focusing on the stereochemistry of this compound derivatives as per the requested outline. The scientific community has yet to publish studies that would form the basis for such a review.

Therefore, the section on "Stereochemical Investigations in this compound Derivatives" cannot be generated with the required level of scientific detail and supporting data at this time.

In Vitro Mechanistic Investigations of 3 Amino 3 4 Fluorophenyl Propanamide

Biochemical Assay Development for Molecular Interaction Studies (e.g., enzyme binding, receptor binding)

There are no published studies detailing the development or results of biochemical assays, such as enzyme or receptor binding assays, specifically for 3-Amino-3-(4-Fluorophenyl)Propanamide. While derivatives of the parent compound, 3-amino-3-phenylpropionamide, have been investigated as ligands for the mu-opioid receptor, it is not documented whether this compound shares this or any other specific molecular target. Research on other propanamide-containing molecules shows engagement with targets like the epidermal growth factor receptor (EGFR) and the transient receptor potential vanilloid 1 (TRPV1), but this cannot be extrapolated to the subject compound without direct experimental evidence.

Cellular Permeability and Distribution Studies in Cultured Cell Models

No information is available regarding the cellular permeability or distribution of this compound in cultured cell models. Standard assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or studies using cell lines like Caco-2, are commonly used to predict a compound's ability to cross biological membranes. However, the results of any such investigations for this specific compound have not been published.

Investigation of Molecular Pathways and Cellular Targets in Model Systems

The molecular pathways and specific cellular targets affected by this compound have not been elucidated in the available scientific literature. Mechanistic studies in model systems that would identify downstream signaling effects or target engagement have not been reported.

Elucidation of Specific Protein-Ligand Interactions (In Vitro)

There is no data available from in vitro studies, such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational docking, that elucidates the specific protein-ligand interactions of this compound. The identity of any protein targets and the nature of the binding interactions remain unknown.

Future Research Directions and Emerging Opportunities for 3 Amino 3 4 Fluorophenyl Propanamide

Development of Advanced Synthetic Methodologies for 3-Amino-3-(4-Fluorophenyl)Propanamide

The synthesis of this compound and its analogs is a critical area for future development. While current methods are effective, the pursuit of more efficient, stereoselective, and environmentally benign synthetic routes remains a key objective. Advanced methodologies are expected to facilitate the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Future research will likely focus on:

Asymmetric Catalysis: Developing novel chiral catalysts to achieve high enantiomeric purity of the stereocenters in the molecule. This is crucial as different stereoisomers can exhibit distinct biological activities and properties.

Flow Chemistry: Implementing continuous flow processes for the synthesis. This approach can offer improved reaction control, enhanced safety, higher yields, and easier scalability compared to traditional batch methods.

Late-Stage Fluorination: Investigating novel methods for the site-selective introduction of fluorine atoms into precursor molecules. rsc.org This strategy allows for the rapid diversification of analogs and the exploration of how fluorine substitution patterns influence biological activity. rsc.org

Biocatalysis: Employing enzymes to catalyze key synthetic steps. Biocatalysis can provide high selectivity under mild reaction conditions, reducing the environmental impact of the synthesis.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Asymmetric Catalysis | High enantiomeric purity, improved biological specificity. | Development of novel chiral ligands and metal catalysts. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reactor design and reaction conditions for continuous production. |

| Late-Stage Fluorination | Rapid generation of diverse fluorinated analogs. | Exploring new fluorinating reagents and catalytic systems. rsc.orgmdpi.com |

| Biocatalysis | High stereoselectivity, environmentally friendly conditions. | Identification and engineering of enzymes for specific transformations. |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Design

Key opportunities include:

De Novo Design: Utilizing generative AI models to design novel analogs of this compound. benevolent.commedscape.com These models can learn the underlying chemical rules from existing databases to propose entirely new structures with desired properties.

Predictive Modeling: Developing ML models to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity of new derivatives. This can significantly reduce the time and cost associated with preclinical development by prioritizing the most promising candidates.

Target Identification: Employing AI to screen large biological databases and predict potential protein targets for this compound. This can uncover new therapeutic applications for the compound.

| AI/ML Application | Objective | Potential Impact |

| Generative Models | Design novel analogs with optimized properties. | Accelerate the discovery of lead compounds. medscape.com |

| Predictive ADMET | Forecast pharmacokinetic and toxicity profiles. | Reduce late-stage attrition of drug candidates. nih.gov |

| Virtual Screening | Identify and prioritize potential biological targets. | Uncover new therapeutic indications and mechanisms of action. |

Exploration of Novel Biochemical Targets in In Vitro Systems

Identifying and validating the biochemical targets of this compound is fundamental to understanding its biological function. Future research will move beyond initial targets to explore a wider range of possibilities using advanced in vitro screening platforms.

Promising areas of investigation include:

High-Throughput Screening (HTS): Screening large libraries of derivatives against diverse panels of enzymes, receptors, and ion channels to identify novel interactions.

Phenotypic Screening: Using cell-based assays to identify compounds that produce a desired phenotypic change, without a priori knowledge of the target. Subsequent target deconvolution studies can then identify the responsible biochemical pathways.

Proteomics and Metabolomics: Applying "omics" technologies to understand how the compound affects global protein and metabolite levels within a cell, providing clues to its mechanism of action and potential off-target effects. For instance, investigating its impact on histone deacetylase (HDAC) activity could be a potential avenue, as HDACs are crucial in regulating gene expression and are implicated in various diseases. researchgate.net

Potential Applications in Chemical Biology Probes

The structure of this compound can be modified to create chemical biology probes. These tools are invaluable for studying biological processes in real-time and for identifying the specific binding partners of a molecule within a complex cellular environment.

Future directions in this area involve:

Affinity-Based Probes: Attaching a reactive group or a reporter tag (like biotin (B1667282) or a fluorophore) to the core structure. These probes can be used in pull-down assays to isolate and identify binding proteins from cell lysates.

Photoaffinity Labeling: Incorporating a photo-reactive group that, upon UV irradiation, forms a covalent bond with the target protein. This technique allows for the capture of both stable and transient protein interactions.

Fluorinated Probes for ¹⁹F NMR: The intrinsic fluorine atom can serve as a sensitive probe for fluorine NMR spectroscopy. This technique can be used to study the binding of the compound to its target protein and to characterize the local environment of the binding site. The development of sulfonyl fluoride (B91410) probes is an emerging area that could be adapted to create covalent inhibitors or probes for specific targets. rsc.org

Advanced Spectroscopic Probes for Real-Time Interaction Studies

To fully understand the molecular interactions of this compound, it is essential to study its binding kinetics and conformational changes in real-time. Advanced spectroscopic techniques offer the necessary temporal and spatial resolution for such studies.

Emerging opportunities include:

Surface Plasmon Resonance (SPR): To quantitatively measure the binding affinity and kinetics (on- and off-rates) of the compound with its purified target proteins in a label-free manner.

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET): By strategically labeling the target protein and/or the compound with fluorescent dyes, smFRET can be used to monitor conformational changes in the target protein upon binding. nih.gov This provides insights into the mechanism of action at the single-molecule level.

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding, including enthalpy (ΔH) and entropy (ΔS). This information provides a complete thermodynamic profile of the molecular interaction.

| Spectroscopic Technique | Information Gained | Application |

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), association/dissociation rates. | Quantitative analysis of biomolecular interactions. |

| smFRET | Conformational dynamics, distance changes. | Mechanistic studies of protein function upon ligand binding. nih.gov |

| Isothermal Titration Calorimetry (ITC) | Binding stoichiometry, enthalpy, entropy. | Thermodynamic characterization of binding events. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-3-(4-fluorophenyl)propanamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of nitro precursors (e.g., 3-(4-fluorophenyl)-2-nitropropanamide) using palladium on carbon (Pd/C) under hydrogen pressure (1–3 atm) . Alternative routes include reductive amination of ketone intermediates with ammonia, though this requires careful pH control (pH 6–8) to avoid side reactions . Reaction efficiency depends on solvent choice (e.g., ethanol vs. THF) and temperature (25–60°C), with yields ranging from 65–85% depending on purity of precursors .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm the presence of the fluorophenyl group (δ 7.1–7.3 ppm for aromatic protons) and the propanamide backbone (δ 2.5–3.5 ppm for CH groups) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHFNO) with expected m/z peaks .

- Chiral HPLC : Enantiomeric purity can be assessed using chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The fluorophenyl and propanamide moieties make it a key intermediate for designing enzyme inhibitors (e.g., protease or kinase targets) . Its amino group enables functionalization via amide coupling (e.g., EDC/HOBt) to create peptide mimetics or covalent inhibitors . Biological studies often focus on its interaction with oxidative stress-related targets, leveraging the fluorine atom’s electronegativity for improved binding .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R/S enantiomers) impact the biological activity of this compound derivatives?

- Methodological Answer : Enantioselective synthesis (e.g., asymmetric hydrogenation with chiral ligands like BINAP) produces distinct R/S forms . Biological assays (e.g., IC measurements in enzyme inhibition) reveal stereospecific activity; for example, the (S)-enantiomer may exhibit 10–50× higher potency against certain proteases due to optimized hydrogen bonding with catalytic residues . Computational docking (AutoDock Vina) can predict binding poses to guide stereochemical optimization .

Q. What strategies mitigate solubility challenges of this compound in aqueous buffers for in vitro assays?

- Methodological Answer : Solubility (<1 mg/mL in water) is improved via:

- Co-solvents : DMSO (≤5% v/v) or cyclodextrin inclusion complexes .

- pH Adjustment : Protonation of the amino group at pH 4–5 enhances water solubility but may alter bioactivity .

- Prodrug Design : Esterification of the amide group (e.g., methyl ester) increases lipophilicity for cell permeability, followed by enzymatic hydrolysis in vivo .

Q. How can researchers resolve contradictory data in SAR studies involving fluorophenyl substituents?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell vs. enzyme-based assays). Standardization steps include:

- Control Experiments : Use of a common reference inhibitor (e.g., staurosporine for kinase assays) to normalize activity .

- Meta-Analysis : Cross-referencing data from X-ray crystallography (binding modes) and molecular dynamics simulations (flexibility of the fluorophenyl group) .

- Orthogonal Assays : Validate hits using SPR (binding affinity) and cellular thermal shift assays (target engagement) .

Q. What advanced analytical techniques address stability issues during long-term storage?

- Methodological Answer : Degradation pathways (hydrolysis of the amide bond or oxidation of the fluorophenyl group) are monitored via:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) .

- Stability-Indicating HPLC : Use C18 columns with UV detection (254 nm) to track degradation products .

- Lyophilization : Store as a lyophilized powder under inert gas (argon) at −20°C to extend shelf life (>24 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.